molecular formula C27H29N3O3 B1679360 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester CAS No. 250685-44-0

8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester

Cat. No. B1679360
CAS RN: 250685-44-0
M. Wt: 443.5 g/mol
InChI Key: AQMPIDSGLFVVPL-UHFFFAOYSA-N
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Description

8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester, also known as NNC 63-0532, is a novel potent nociceptin receptor agonist . It was developed by Novo Nordisk A/S, Department of Molecular Pharmacology .


Synthesis Analysis

The compound was derived from Spiroxatrine, which was identified as a moderately potent but non-selective agonist at the human nociceptin/orphanin FQ receptor, ORL1 . Spiroxatrine was subject to chemical modification, and one of the resulting compounds was NNC 63-0532 .


Molecular Structure Analysis

NNC 63-0532 was shown to have high affinity for ORL1 (Ki=7.3 nM) . It showed only moderate affinity for the following receptors: mu-opioid (140 nM), kappa-opioid (405 nM), dopamine D2S (209 nM), dopamine D3 (133 nM), and dopamine D4.4 (107 nM) out of 75 different receptors, ion-channels, and transporters .


Chemical Reactions Analysis

In functional assays, NNC 63-0532 was shown to be an agonist at ORL1 (EC50=305 nM), a much weaker agonist at the mu-opioid receptor (EC50>10 microM), and an antagonist or weak partial agonist at dopamine D2S (IC50=2830 nM) .

Scientific Research Applications

Neuroscience Application NOP Receptor Agonist

NNC-63-0532 is a potent non-peptide agonist for the NOP receptor, with an EC50 of 305 nM and Ki of 7.3 nM, making it about 12-fold selective over other receptors . This selectivity is crucial in neuroscience research, particularly in the study of pain and analgesia, as the NOP receptor is implicated in modulating nociception and reward pathways.

Pain Management Research

Due to its action on the nociceptin receptor, NNC-63-0532 has been used in scientific research to understand pain mechanisms better. It helps in exploring the potential therapeutic effects of NOP receptor agonists in pain management .

Addiction and Reward System Studies

NNC-63-0532’s selectivity for the NOP receptor also makes it a valuable tool in studying addiction and the brain’s reward system. Researchers use it to investigate how modulation of this receptor can affect addictive behaviors and reward-related processes .

Gastrointestinal System Research

Similarly, the systemic effects of NNC-63-0532 could extend to studies on gastrointestinal motility and disorders, given the widespread distribution of NOP receptors.

Wikipedia - NNC 63-0532 R&D Systems - NNC 63-0532 Tocris Bioscience - NNC 63-0532

properties

IUPAC Name

methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(23-11-3-2-4-12-23)27(26(29)32)14-16-28(17-15-27)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13H,14-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPIDSGLFVVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester

CAS RN

250685-44-0
Record name Methyl 8-(1-naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250685-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NNC-63-0532
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250685440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNC-63-0532
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73663SY1DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester
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8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester
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8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester
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8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester
Reactant of Route 5
8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester
Reactant of Route 6
8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester

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